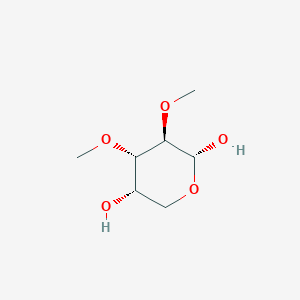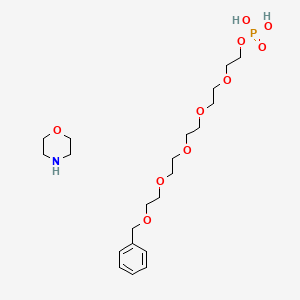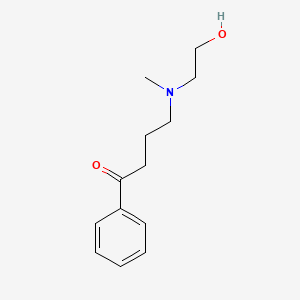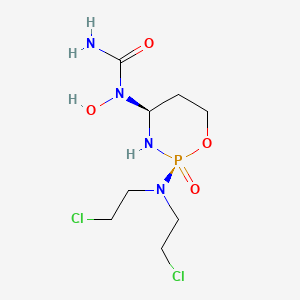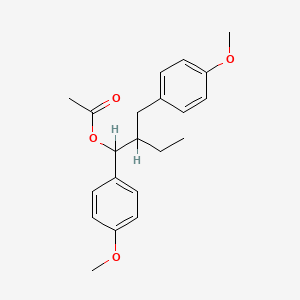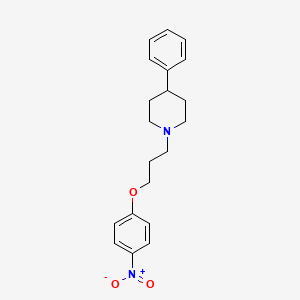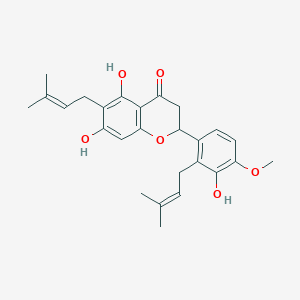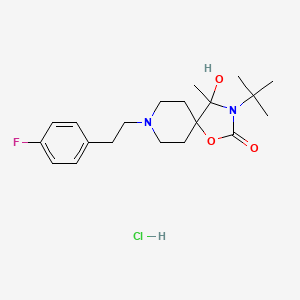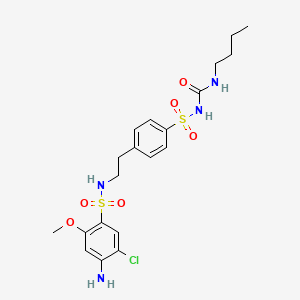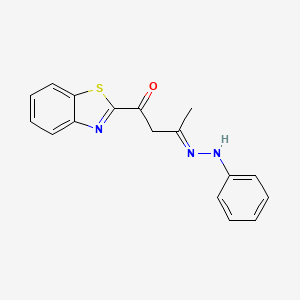
1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound features a benzothiazole moiety, which is a fused heterocyclic structure containing both benzene and thiazole rings. The presence of the benzothiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) typically involves the condensation of 2-hydrazinobenzothiazole with 1,3-butanedione derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of fluorescent sensors and materials for electronic applications.
Mechanism of Action
The mechanism of action of 1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or interfere with cellular signaling mechanisms.
Comparison with Similar Compounds
1-(2-Benzothiazolyl)-1,3-butanedione: Lacks the phenylhydrazone moiety but shares the benzothiazole core.
1-(2-Benzothiazolyl)-2,4-pentanedione: Similar structure with different substituents on the butanedione moiety.
Uniqueness: 1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) is unique due to the presence of both the benzothiazole and phenylhydrazone moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
86319-91-7 |
|---|---|
Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3E)-1-(1,3-benzothiazol-2-yl)-3-(phenylhydrazinylidene)butan-1-one |
InChI |
InChI=1S/C17H15N3OS/c1-12(19-20-13-7-3-2-4-8-13)11-15(21)17-18-14-9-5-6-10-16(14)22-17/h2-10,20H,11H2,1H3/b19-12+ |
InChI Key |
FUZKQTUYCHZESE-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/CC(=O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)
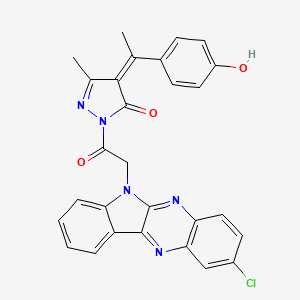
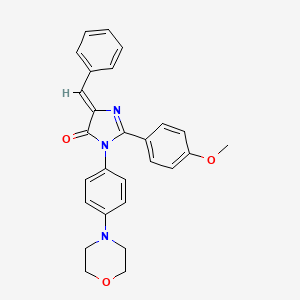
![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
